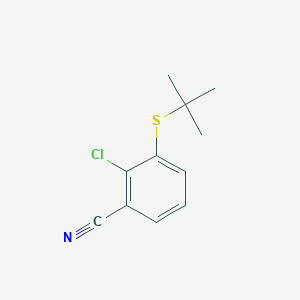
3-(tert-Butylthio)-2-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylthio)-2-chlorobenzonitrile is an organic compound that features a benzene ring substituted with a tert-butylthio group, a chlorine atom, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-chlorobenzonitrile typically involves the introduction of the tert-butylthio group to a chlorobenzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a tert-butylthiolate anion reacts with 2-chlorobenzonitrile under basic conditions. The reaction can be catalyzed by palladium or other transition metals to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butylthio group into the chlorobenzonitrile framework, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylthio)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(tert-Butylthio)-2-chlorobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: A simpler thiol compound with similar reactivity but lacking the nitrile and chlorine substituents.
2-Chlorobenzonitrile: Lacks the tert-butylthio group, making it less versatile in certain chemical reactions.
tert-Butylthioanisole: Contains a methoxy group instead of a nitrile, leading to different reactivity and applications.
Uniqueness
3-(tert-Butylthio)-2-chlorobenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C11H12ClNS |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)14-9-6-4-5-8(7-13)10(9)12/h4-6H,1-3H3 |
Clave InChI |
ODQLMQJOWVGDHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=CC(=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


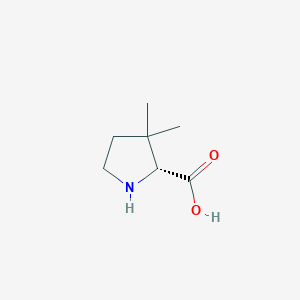
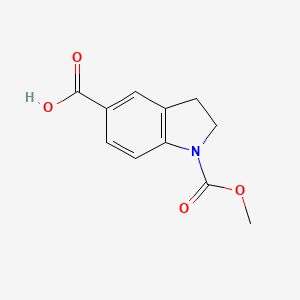
![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)

![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
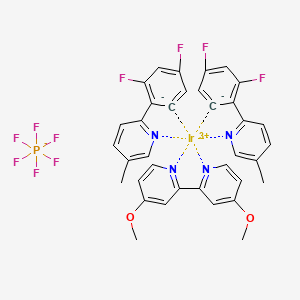
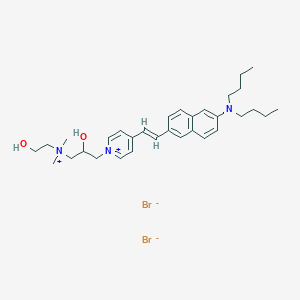
![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)


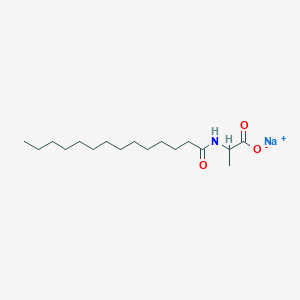
![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)
